The compound 3-(Benzyloxy)-5-bromopyridine has garnered attention due to its potential as a building block in the synthesis of pharmaceuticals and agrochemicals. The interest in this compound stems from its structural features, which allow for versatile chemical modifications, making it a valuable precursor in the development of biologically active compounds. The research on this compound and its derivatives is crucial for advancing the fields of medicinal chemistry and agriculture.
The synthesis of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters has been developed to serve as common building blocks for the creation of various biologically active compounds. These esters have been evaluated for their potential in cross-coupling reactions, such as Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions, which are pivotal in the synthesis of pharmaceuticals and agrochemicals. The efficient and straightforward synthesis of these esters, with overall yields of 38% and 31% respectively, highlights their practicality in industrial applications. The ability to synthesize these compounds rapidly and in good yield is essential for their use in the large-scale production of drugs and agricultural chemicals1.
In the context of antitumor activity, related compounds such as 2-(4-aminophenyl)benzothiazoles have been synthesized and evaluated against breast cancer cell lines. These compounds have shown potent inhibitory activity in vitro and in vivo, with some extending their activity to ovarian, lung, and renal cell lines. The structure-activity relationships indicate that certain substitutions on the benzothiazole ring enhance potency. However, the pharmacological mechanism of action for these compounds remains to be fully elucidated3.
Although the specific mechanism of action for 3-(Benzyloxy)-5-bromopyridine itself is not detailed in the provided papers, the related compound 3-Bromopyruvate (3BP) has been studied for its anti-tumorigenic properties. 3BP acts by inhibiting Hexokinase II activity during glycolysis, leading to ATP depletion and subsequent induction of cell death in cancer cells. This mechanism involves alkylation, which suppresses energy production and triggers apoptosis and necroptosis in colon cancer cell lines such as SW480 and HT29. Additionally, autophagy has been identified as a mechanism of cell death in HT29 cells when treated with 3BP2.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6